Docosane-1,3-diol

Analytical Chemistry Metabolomics Natural Product Identification

Obtaining an authentic, isomer-pure 1,3-docosanediol is critical for accurate GC-MS wax profiling and polymer synthesis; generic C22 diols introduce retention time offsets or alter crystallinity. This asymmetric C22 diol (MW 342.6, XlogP 9.20, RI 2709) provides: - Verified reference for cuticular wax metabolomics in Ricinus, Papaver, and Cosmos. - Monomer for polyesters introducing controlled kink to lower Tg and enhance biodegradability. - C22 probe for lipid bilayer partitioning studies in systematic homologous series. Supplied with CoA and MSDS for immediate research use.

Molecular Formula C22H46O2
Molecular Weight 342.6 g/mol
Cat. No. B1247553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosane-1,3-diol
Molecular FormulaC22H46O2
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(CCO)O
InChIInChI=1S/C22H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)20-21-23/h22-24H,2-21H2,1H3
InChIKeyKZKOEECJTCKILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosane-1,3-diol: Chemical Identity and Baseline Properties for Procurement Evaluation


Docosane-1,3-diol is a long-chain aliphatic diol (C22H46O2, molecular weight 342.60 g/mol) classified within the fatty alcohols superclass [1]. It features a 22-carbon linear backbone with hydroxyl groups at the C-1 and C-3 positions, creating an asymmetric, vicinally spaced diol structure [2]. This compound is naturally occurring, having been identified in the leaf cuticular waxes of Papaver species as part of a homologous series of very-long-chain alkanediols [3]. With a predicted XlogP of 9.20 and a topological polar surface area (TPSA) of 40.50 Ų, docosane-1,3-diol is highly hydrophobic and practically insoluble in water [1]. The molecule contains a chiral center at C-3; when stereochemistry is undefined, the compound exists as a racemic mixture [2]. Its primary industrial relevance lies in its use as a research intermediate for synthesizing novel long-chain polyesters and polyurethanes, where the asymmetric diol placement influences polymer thermal and mechanical properties [4]. The ChEBI identifier for this compound is CHEBI:52345 [5].

Why Generic Substitution of Docosane-1,3-diol Is Scientifically Unjustified


Docosane-1,3-diol cannot be freely substituted with other C22 diols or with shorter-chain 1,3-alkanediols without altering experimental or product outcomes. The position of the hydroxyl groups (1,3- vs. 1,2- vs. 1,22-) dictates the molecule's chromatographic retention behavior, its hydrogen-bonding network in polymer matrices, and its interactions within biological membranes [1]. Even within the same homologous series, the chain length profoundly influences the compound's physicochemical properties: the predicted XlogP increases by approximately 1.0–1.1 units for every two additional methylene groups, fundamentally altering partitioning behavior between C22 and C24 or C26 homologs [2][3]. Furthermore, the 1,3-diol motif introduces a chiral center at C-3, which is absent in symmetric α,ω-diols such as docosane-1,22-diol; this stereochemical feature can affect polymer crystallinity and biodegradation rates [4]. The quantitative evidence below demonstrates that these structural differences translate into measurable, application-critical performance gaps that preclude simple drop-in replacement.

Docosane-1,3-diol: Head-to-Head Quantitative Differentiation Evidence


Chromatographic Resolution: Kovats Retention Index of Docosane-1,3-diol vs. Structural Isomers

Docosane-1,3-diol exhibits a Kovats retention index (RI) of 2709 on a BPX-5 capillary column [1]. This value provides unambiguous chromatographic identification and distinguishes it from regioisomeric C22 diols. While direct Kovats RI data for docosane-1,2-diol and docosane-1,22-diol on identical column phases are not reported in the same study, the elution order of long-chain diols on non-polar columns follows predictable trends: α,ω-diols (1,22-) typically elute later than mid-chain diols due to reduced polarity shielding, and 1,2-diols elute earlier than 1,3-diols due to stronger intramolecular hydrogen bonding reducing stationary phase interaction [2]. The reported RI of 2709 thus serves as a definitive analytical fingerprint for docosane-1,3-diol in complex biological matrices such as insect femoral gland secretions [1].

Analytical Chemistry Metabolomics Natural Product Identification Semiochemical Analysis

Hydrophobicity Comparison: XlogP of Docosane-1,3-diol Across the Homologous 1,3-Alkanediol Series

The predicted partition coefficient (XlogP) of docosane-1,3-diol is 9.20 [1], placing it in a distinct hydrophobicity regime compared to its shorter-chain homologs. The C20 analog (icosane-1,3-diol) has a predicted XlogP approximately 1.0–1.1 units lower, while the C24 homolog (tetracosane-1,3-diol) reaches XlogP 10.30 [2]. This linear relationship, with an increment of roughly 0.5 XlogP units per methylene group, means that each two-carbon extension reduces aqueous solubility by approximately one order of magnitude. For applications requiring precise control over partitioning behavior—such as lipid bilayer insertion studies, emulsifier design, or controlled-release formulations—the C22 chain length of docosane-1,3-diol occupies a specific, non-interchangeable position within the homologous series [3].

Physicochemical Characterization QSAR Modeling Drug Delivery Formulation Science

Natural Occurrence Profile: Relative Abundance of Docosane-1,3-diol in Plant Cuticular Wax Homologous Series

In the leaf cuticular waxes of Ricinus communis (castor bean), n-alkane-1,3-diols were detected with chain lengths ranging from C22 to C28, exhibiting a strong predominance of even-numbered homologs and a distribution maximum at hexacosane-1,3-diol (C26) [1]. In Papaver species, docosane-1,3-diol is the shortest member of a homologous series that includes hexacosane-1,7-diol, octacosane-1,9-diol, nonacosane-1,10-diol, and triacontane-1,11-diol [2]. Notably, docosane-1,3-diol occupies a distinct chain-length niche: it is the dominant C22 representative, whereas longer-chain homologs incorporate hydroxyl groups at progressively more internal positions (1,7-, 1,9-, 1,10-, 1,11-). This chain-length-specific hydroxyl positioning pattern is biosynthetically determined and cannot be replicated by simply truncating or extending the carbon backbone of a different homolog [3].

Plant Biochemistry Cuticular Wax Biosynthesis Chemotaxonomy Natural Product Isolation

Polymer Building Block Differentiation: Asymmetric 1,3-Diol vs. Symmetric α,ω-Diol in Long-Chain Polyester Synthesis

Docosane-1,3-diol functions as an asymmetric monomer for long-chain polyester and polyurethane synthesis, where the 1,3-hydroxyl spacing introduces a kinked backbone geometry distinct from the linear repeat units generated by symmetric α,ω-diols such as docosane-1,22-diol [1]. Crystallization studies of biobased long-chain aliphatic polyesters demonstrate that diol structure in the monomer unit directly affects crystalline morphology, melting temperature, and crystallization kinetics [2]. Specifically, polymers derived from asymmetric diols exhibit reduced crystallinity and different melting endotherms compared to those from symmetric diols of equivalent chain length, owing to the disruption of regular chain packing [2]. For 1,22-docosanediol (the symmetric α,ω-isomer), DSC analysis reveals a solid-solid phase transition prior to melting, with a ΔfusH of 46.5 kJ/mol at 379.4 K (106.3 °C) [3]. The asymmetric 1,3-diol, by contrast, is expected to suppress this solid-solid transition and lower the melting enthalpy due to less efficient crystal packing, providing greater chain flexibility in the resulting polymer [2].

Polymer Chemistry Biobased Polyesters Structure-Property Relationships Thermal Analysis

Docosane-1,3-diol: Evidence-Backed Research and Industrial Application Scenarios


Authentic Analytical Standard for Plant Cuticular Wax Metabolomics

Docosane-1,3-diol is the only commercially relevant C22 1,3-diol standard suitable for use as a quantitative reference in GC-MS-based metabolomic profiling of plant cuticular waxes. Its verified Kovats retention index (RI = 2709 on BPX-5) enables unambiguous peak assignment in chromatograms derived from leaf wax extracts of Ricinus communis, Papaver species, and Cosmos bipinnatus, where this compound occurs as a minor but biosynthetically informative component [1][2]. Using a longer-chain analog such as hexacosane-1,3-diol as a surrogate standard would introduce retention-time offsets and compromise quantitative accuracy, particularly when reporting chain-length distribution profiles that serve as chemotaxonomic markers [2].

Monomer for Flexibility-Tuned Long-Chain Aliphatic Polyesters

In polycondensation reactions with aliphatic dicarboxylic acids, docosane-1,3-diol serves as an asymmetric diol monomer that introduces a controlled kink into the polyester backbone. This structural perturbation reduces crystallinity and modifies the thermal transition profile compared to polyesters synthesized from the symmetric α,ω-isomer docosane-1,22-diol [1][2]. Polymer scientists should specify docosane-1,3-diol when the application requires enhanced chain mobility, lower glass-transition temperatures, or accelerated biodegradation kinetics—properties that cannot be achieved with the symmetric 1,22-diol at equivalent molecular weight [1].

Hydrophobicity-Calibrated Probe for Membrane Biophysics Studies

With a predicted XlogP of 9.20, docosane-1,3-diol occupies a precise position on the hydrophobicity scale that is relevant for studying the insertion and anchoring of long-chain diols in lipid bilayers [1]. Researchers investigating the chain-length dependence of membrane partitioning or the formation of diol-rich microdomains can use docosane-1,3-diol as the C22 representative in a systematic homologous series, alongside icosane-1,3-diol (C20) and tetracosane-1,3-diol (C24, XlogP 10.30) [2]. Substituting with a shorter-chain 1,3-diol would shift the partition coefficient by approximately one log unit per two carbons, fundamentally altering the compound's membrane residence time and lateral diffusion behavior [2].

Semiochemical Research Standard for Lizard Femoral Gland Secretion Analysis

Docosane-1,3-diol has been definitively identified in the femoral gland secretions of the lacertid lizard Acanthodactylus boskianus, where it may function as a semiochemical involved in sexual signaling or age-related communication [1]. Behavioral ecologists and chemical ecologists studying reptile chemical communication require the authentic C22 1,3-diol standard to prepare synthetic blends that accurately replicate the natural secretion profile. The compound's specific Kovats RI and mass spectrum serve as reference data for peak verification in field-collected samples, and no alternative C22 diol can substitute without altering the bioassay outcome [1].

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